Siais117

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

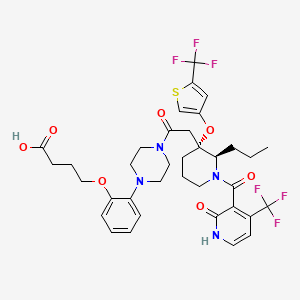

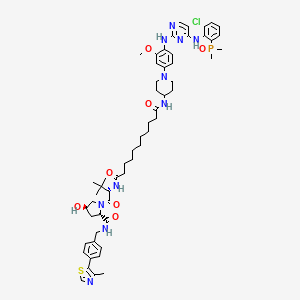

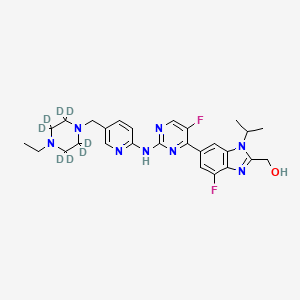

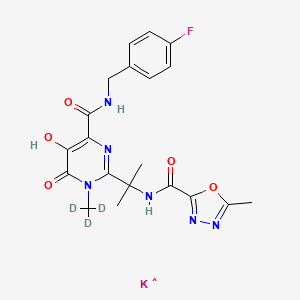

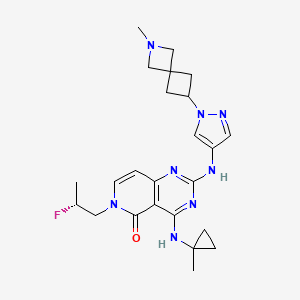

Siais117 is a novel proteolysis targeting chimera (PROTAC) degrader developed as a potential treatment for anaplastic lymphoma kinase (ALK) positive cancer resistance. This compound is based on Brigatinib and VHL-1 conjunction and has shown significant potential in degrading ALK G1202R point mutation effectively .

Métodos De Preparación

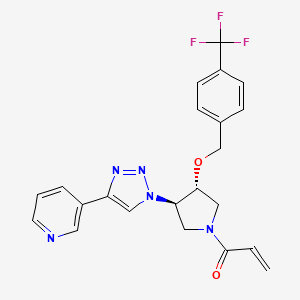

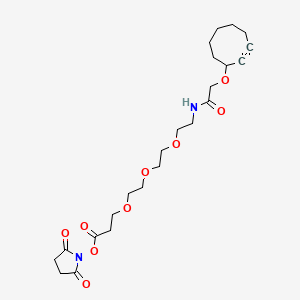

The synthesis of Siais117 involves the conjugation of Brigatinib, a known ALK inhibitor, with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route includes the following steps:

Synthesis of Brigatinib Analog: The Brigatinib analog is synthesized through a series of chemical reactions involving halogenation, amination, and coupling reactions.

Linker Attachment: A linker molecule is attached to the Brigatinib analog through amide bond formation.

Conjugation with VHL Ligand: The final step involves the conjugation of the Brigatinib-linker intermediate with the VHL ligand to form the complete PROTAC molecule.

Análisis De Reacciones Químicas

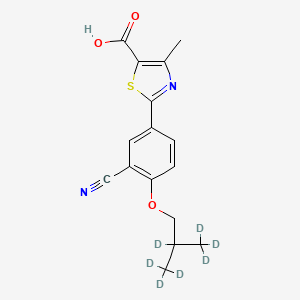

Siais117 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl functional groups.

Reduction: Reduction reactions can occur at the nitro and carbonyl groups present in the molecule.

Substitution: Nucleophilic substitution reactions are common, especially at the halogenated sites of the Brigatinib analog.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Aplicaciones Científicas De Investigación

Siais117 has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a tool to study the degradation of specific proteins, particularly those involved in cancer progression.

Biology: In biological research, this compound is used to investigate the role of ALK in various cellular processes and to study the effects of its degradation on cell proliferation and survival.

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating ALK-positive cancers, including non-small cell lung cancer and anaplastic large-cell lymphomas. .

Industry: In the pharmaceutical industry, this compound is being developed as a novel drug candidate for targeted cancer therapy. .

Mecanismo De Acción

Siais117 exerts its effects through the PROTAC mechanism, which involves the following steps:

Binding to ALK: this compound binds to the ALK protein through the Brigatinib moiety.

Recruitment of VHL E3 Ligase: The VHL ligand in this compound recruits the VHL E3 ubiquitin ligase to the ALK protein.

Ubiquitination and Degradation: The proximity of the E3 ligase to ALK leads to the ubiquitination of the ALK protein, marking it for degradation by the proteasome. .

Comparación Con Compuestos Similares

Siais117 is unique compared to other similar compounds due to its specific design and mechanism of action. Some similar compounds include:

Brigatinib: While Brigatinib is an ALK inhibitor, this compound is a PROTAC that degrades ALK proteins, offering a different approach to overcoming drug resistance.

Crizotinib: Another ALK inhibitor, Crizotinib, targets ALK but does not degrade the protein. This compound’s ability to degrade ALK provides a more effective strategy for treating resistant cancers.

Ceritinib: Similar to Brigatinib and Crizotinib, Ceritinib inhibits ALK but does not induce its degradation. .

Propiedades

Fórmula molecular |

C57H76ClN10O7PS |

|---|---|

Peso molecular |

1111.8 g/mol |

Nombre IUPAC |

N-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]undecanediamide |

InChI |

InChI=1S/C57H76ClN10O7PS/c1-37-51(77-36-61-37)39-23-21-38(22-24-39)33-59-54(72)46-32-42(69)35-68(46)55(73)52(57(2,3)4)65-50(71)20-14-12-10-8-9-11-13-19-49(70)62-40-27-29-67(30-28-40)41-25-26-44(47(31-41)75-5)64-56-60-34-43(58)53(66-56)63-45-17-15-16-18-48(45)76(6,7)74/h15-18,21-26,31,34,36,40,42,46,52,69H,8-14,19-20,27-30,32-33,35H2,1-7H3,(H,59,72)(H,62,70)(H,65,71)(H2,60,63,64,66)/t42-,46+,52-/m1/s1 |

Clave InChI |

DYUJLNPTOOBZBB-CCXZOALNSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)